(1H-Indol-3-yl)propanedial
Description
Structure
3D Structure
Properties
CAS No. |
51076-66-5 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)propanedial |
InChI |
InChI=1S/C11H9NO2/c13-6-8(7-14)10-5-12-11-4-2-1-3-9(10)11/h1-8,12H |
InChI Key |
RKQLTEBFGZNQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indol 3 Yl Propanedial
Established Synthetic Pathways for Indole (B1671886) Formylation and Dialdehyde (B1249045) Formation
The introduction of formyl and related acyl groups onto the indole ring is a fundamental transformation. Historically, several methods have been established for this purpose, with varying degrees of efficiency and regioselectivity. The inherent electron-rich nature of the indole system makes it susceptible to electrophilic substitution, primarily at the C-3 position. bhu.ac.inchim.it Classical methods for this transformation include the Friedel-Crafts acylation, Reimer-Tiemann reaction, and the Gattermann-Koch reaction. ikm.org.myacs.org However, for the specific synthesis of a propanedial (B3416024) moiety, the Vilsmeier-Haack reaction stands out as a uniquely effective and primary synthetic route. ekb.egrsc.orgpcbiochemres.com
Vilsmeier-Haack Reaction as a Primary Synthetic Route for (1H-Indol-3-yl)propanedial
The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich aromatic and heteroaromatic compounds. bhu.ac.in It is widely recognized as the most suitable and convenient method for preparing indole-3-carboxaldehyde (B46971) due to its simplicity, nearly quantitative yields, and the high purity of the resulting product. ekb.egrsc.org Critically, under specific conditions involving an excess of the Vilsmeier reagent, this reaction can achieve a double formylation, leading to the formation of malondialdehyde derivatives at an activated position. sid.irorgchemres.org Research has shown that the reaction of certain indole precursors, such as 3H-indoles or those with active methyl groups, with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) produces aminomethylene malondialdehydes, which are direct precursors to this compound following aqueous work-up. thieme-connect.comscispace.com
The mechanism of the Vilsmeier-Haack reaction is a well-studied, multi-step process. wikipedia.org
Formation of the Vilsmeier Reagent: The reaction begins with the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), by an acid halide like phosphorus oxychloride (POCl₃). This interaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org
Electrophilic Attack at C3: The indole ring, being a π-excessive heterocycle, acts as a nucleophile. The C-3 position is the most reactive site for electrophilic attack due to having the highest electron density. youtube.com The attack of the indole C-3 position on the Vilsmeier reagent forms a cationic intermediate (a σ-complex). This intermediate is particularly stable because the positive charge can be delocalized onto the adjacent nitrogen atom, which can stabilize it through its lone pair of electrons. bhu.ac.inyoutube.com
Formation of the Propanedial Moiety: The formation of the dialdehyde from a simple indole requires a subsequent formylation event. After the initial electrophilic substitution at C-3, the resulting intermediate can exist in equilibrium with a highly reactive enamine-like species. An excess of the Vilsmeier reagent can then effect a second formylation at the α-carbon. The resulting di-iminium salt is then hydrolyzed during the aqueous work-up to yield the final this compound.
The outcome of the Vilsmeier-Haack reaction is highly dependent on the reaction conditions, including temperature, solvent, and, most importantly, the stoichiometry of the reagents. While a single equivalent of the Vilsmeier reagent typically leads to mono-formylation, the synthesis of this compound requires a double formylation, necessitating an excess of the POCl₃/DMF adduct.
Optimization studies on Vilsmeier-Haack reactions for related heterocyclic systems have demonstrated that varying the reagent ratios and temperature can significantly influence product distribution and yield. For instance, in the synthesis of pyrazole (B372694) carbaldehydes, increasing the reaction temperature after an initial low-temperature stirring period was found to be effective. nih.gov The concentration of the Vilsmeier reagent has also been shown to be a critical factor in achieving product selectivity. The successful synthesis of malondialdehyde derivatives from substituted indoles often involves using a significant excess of the Vilsmeier reagent, with reaction times extending for several hours.
| Substrate | Reagent System | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Indole | POCl₃/DMF | Standard Stoichiometry | Indole-3-carboxaldehyde | Quantitative | rsc.org |
| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃/DMF | Excess Reagent | Benzo[g]indol-2-ylidene-malondialdehyde | Good | sid.irorgchemres.org |
| 4,7-Dichloro-2,3,3-trimethyl-3H-indole | POCl₃/DMF | Excess Reagent | Aminomethylene malondialdehyde | Good | scispace.com |
| Ethyl(E)-5-methyl-1-aryl-4-(1-(2-phenylhydrazono)ethyl)-1H-pyrazole-3-carboxylate | POCl₃/DMF | 0–10 °C, then RT, then 65 °C for 2–3h | Pyrazole-3-carbaldehyde | Good | nih.gov |
The regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus is exceptionally high and well-defined. The electrophilic substitution occurs almost exclusively at the C-3 position of unsubstituted indoles. bhu.ac.inrsc.org This strong preference is a fundamental characteristic of indole's electronic structure, where the C-3 position bears the highest nucleophilicity, and the corresponding reaction intermediate is the most stable. The formation of this compound is a direct consequence of this inherent C-3 selectivity, with both formylation steps being directed to the same initial carbon atom and its adjacent, newly activated position.
The concept of diastereoselectivity is not applicable to the synthesis of the final product, this compound, as the molecule is achiral and possesses no stereocenters. Therefore, it cannot exist as diastereomers.
Exploration of Alternative Formylation and Dialdehyde Synthesis Strategies for Indole Systems
While the Vilsmeier-Haack reaction is the most direct route to this compound, other classical and modern methods for the C-3 acylation of indoles are well-established, though they typically yield mono-acylated products.
Friedel-Crafts Acylation: This reaction involves treating indoles with acyl chlorides or acid anhydrides in the presence of a Lewis acid. While effective for introducing a single acyl group at the C-3 position, it can sometimes lead to side products, including N-acylation and di-acylation at the N-1 and C-3 positions. ikm.org.myresearchgate.net
Reimer-Tiemann Reaction: This method uses chloroform (B151607) and a strong base to formylate phenols and electron-rich heterocycles like indole. However, it is often associated with harsh conditions and moderate yields for indole substrates. acs.orgekb.eg
Other Formylation Methods: Various other reagents have been developed for C-3 formylation, including dichloromethyl methyl ether (Rieche formylation) and formylation using trimethyl orthoformate with a boron trifluoride etherate catalyst. acs.org These methods provide valuable alternatives for synthesizing indole-3-carboxaldehyde but are not designed to produce the propanedial structure.
The unique ability of the Vilsmeier-Haack reaction to achieve C-3 diformylation under certain conditions makes it the preeminent method for accessing this compound.
Development of Contemporary and Sustainable Synthetic Approaches
In recent years, significant effort has been directed toward developing "green" and more sustainable methods for the C-3 formylation of indoles, aiming to replace hazardous reagents, reduce waste, and employ milder conditions. openmedicinalchemistryjournal.com These contemporary approaches, while primarily demonstrated for mono-formylation, represent the future direction of indole functionalization and could potentially be adapted for dialdehyde synthesis.
Key sustainable strategies include:
Photochemical Formylation: Methods using visible light and a photoredox catalyst, such as Eosin Y, have been developed to formylate indoles using benign carbon sources like tetramethylethylenediamine (TMEDA) or aqueous glyoxylic acid under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org
Electrochemical Synthesis: An environmentally friendly electrochemical approach has been developed for C-3 formylation that avoids stoichiometric oxidants and metal catalysts. This method uses trimethylamine (B31210) (Me₃N) as the formylating agent in a recyclable aqueous biphasic system. rsc.org
Catalytic Formylation with Benign Sources: Researchers have developed photocatalytic systems, such as a g-C₃N₄/rGO/BiVO₄ heterojunction, that can use methanol (B129727) as a cheap and atom-economical formyl source under visible light. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields for many organic transformations, including Fischer indole synthesis and other functionalizations. tandfonline.com
These modern techniques offer significant advantages in terms of environmental impact and operational safety over classical methods like the Vilsmeier-Haack reaction, which uses the hazardous and moisture-sensitive reagent POCl₃.
| Methodology | Catalyst/Reagent System | Key Conditions | Carbon Source | Reference |
|---|---|---|---|---|
| Photochemical | Eosin Y / Blue LED | RT, Air, MeCN/H₂O | TMEDA | organic-chemistry.org |
| Photochemical | Metal- and oxidant-free | UV (254 nm), RT, MeCN | Aqueous glyoxylic acid | organic-chemistry.org |
| Electrochemical | n-Bu₄NBF₄/PEG-400/H₂O | Constant current electrolysis | Me₃N | rsc.org |
| Visible-light Photocatalysis | g-C₃N₄/rGO/BiVO₄ | Visible light, RT | Methanol | rsc.org |
| Catalytic Vilsmeier-Haack | Phospholene oxide / PhSiH₃ | RT, MeCN | DMF-d7 (for deuteration) | orgsyn.org |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry to the synthesis of this compound primarily involves adapting traditional methods to reduce environmental impact, as direct green methodologies for this specific compound are still evolving.
Utilization of Environmentally Benign Solvents and Solvent-Free Reaction Conditions
The conventional synthesis of this compound and its analogues relies on the Vilsmeier-Haack reaction. sid.irorgchemres.org This method traditionally employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent. ijpcbs.com These classical conditions are effective but raise environmental and safety concerns due to the corrosive and hazardous nature of the reagents.
In the broader context of indole chemistry, a significant shift towards environmentally benign solvents has been observed. Aqueous and aqueous-ethanolic systems, as well as biodegradable solvents like propylene (B89431) carbonate, have been successfully used for synthesizing various indole derivatives, such as bis(indolyl)methanes. bhu.ac.inresearchgate.net These green solvents are non-toxic, inexpensive, and safer alternatives to chlorinated solvents or polar aprotic solvents like DMF. dntb.gov.ua While specific examples of using these green solvents for the synthesis of this compound are not extensively documented, their application represents a key strategy for greening the established synthetic routes. Solvent-free reaction conditions, often facilitated by grinding (mechanochemistry) or heating, have also proven effective for other indole syntheses, minimizing waste and avoiding the use of hazardous solvents altogether. sid.ir
Microwave-Assisted and Ultrasonic-Assisted Syntheses for Enhanced Efficiency
To improve the efficiency and environmental footprint of synthetic processes, microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis. These techniques have been widely applied to the synthesis of various indole derivatives, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced purity of products. mdpi.comnih.govnih.gov
Microwave-assisted syntheses have been successfully employed for various indole functionalizations, including palladium-catalyzed cyclizations and multicomponent reactions. nih.govnih.govCurrent time information in Bangalore, IN. Similarly, ultrasonic irradiation has been shown to promote the efficient synthesis of indol-3-yl substituted pyran derivatives and bis(indolyl)methanes, often in greener solvents like aqueous ethanol. dntb.gov.uawikipedia.org
While the direct application of these energy sources to the Vilsmeier-Haack synthesis of this compound is not prominently reported, it stands as a logical next step for process optimization. By potentially enabling the reaction at lower temperatures or with reduced amounts of corrosive reagents, these techniques could significantly enhance the efficiency and green credentials of the synthesis.
Catalytic Methodologies for Selective Synthesis of this compound
The selective synthesis of this compound is primarily achieved through stoichiometric formylation reactions, though developments in catalytic chemistry for simpler indole functionalizations suggest future possibilities.
Organocatalytic and Metal-Catalyzed Formylation Reactions
The most established route to this compound involves a variation of the Vilsmeier-Haack reaction, which is a stoichiometric process. sid.irorgchemres.org The reaction proceeds via electrophilic substitution at the highly reactive C3 position of the indole ring. nih.gov The electrophile is a Vilsmeier reagent, a chloromethyleniminium salt, generated from a formamide (B127407) (like DMF) and an activating agent (like POCl₃). ijpcbs.com For the synthesis of the propanedial, the reaction with indole leads to the formation of a key intermediate, a 3-(1H-indol-3-yl)prop-2-en-1-iminium salt, often referred to as a vinamidinium salt. sid.irderpharmachemica.com Subsequent hydrolysis of this intermediate under basic conditions yields the target this compound (also known as indole-3-malondialdehyde). sid.ir
Table 1: Vilsmeier-Haack Synthesis of Indole Malondialdehyde Derivatives
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3,3-Trimethyl-3H-benzo[g]indole | Vilsmeier Reagent (from DMF/POCl₃) | 1. Reaction with reagent2. Aqueous basic work-up | Benzo[g]indol-2-ylidene-malondialdehyde | Good | sid.irorgchemres.org |
In contrast, significant progress has been made in the catalytic formylation of indoles to produce the simpler indole-3-carbaldehyde. These methods, which utilize either organocatalysts or metal catalysts, represent a more advanced and atom-economical approach.
Organocatalytic Formylation: Methods using glyoxylic acid as the formyl source, promoted by simple amine catalysts or photoredox catalysts, have been developed. researchgate.netnih.gov These reactions are often metal-free and proceed under mild conditions. nih.gov
Metal-Catalyzed Formylation: Transition metals like palladium and nickel have been used to catalyze the formylation of aryl halides and triflates, including indole precursors, using formyl-radical equivalents. researchgate.net
However, these catalytic methods are designed to introduce a single aldehyde group (-CHO) and are not directly applicable for creating the propanedial moiety (-CH(CHO)₂). The development of a catalytic system capable of directly synthesizing this compound remains a key challenge.
Catalyst Design and Ligand Effects on Yield and Selectivity
In the realm of catalytic indole functionalization, the design of the catalyst and its associated ligands is paramount for controlling yield and selectivity. This is particularly crucial when targeting positions other than the inherently reactive C3 site. chemsynthesis.comresearchgate.net For instance, in iridium-catalyzed C-H amidation of N-acylindoles, the bulkiness of the directing group on the indole nitrogen and the electronic properties of carboxylate additives are critical factors that determine whether the reaction occurs at the C2 or C7 position. chemsynthesis.com
Similarly, rhodium(III) catalysis has been extensively used for the synthesis of complex indole-fused polycycles, where the catalyst directs cascade annulations. researchgate.net The choice of the rhodium precursor and additives controls the reaction pathway, leading to different structural motifs. researchgate.net For palladium-catalyzed reactions, ligand-swap strategies have been developed to construct complex indolines with high stereoselectivity. beilstein-journals.org
While these principles of catalyst and ligand design have not yet been applied to the direct catalytic synthesis of this compound, they provide a clear roadmap. A future goal would be to design a transition-metal catalyst with specific ligands that could recognize the C3-H bond of indole and mediate a reaction with a three-carbon building block to form the propanedial structure directly and selectively, thus avoiding the harsh, stoichiometric Vilsmeier-Haack reagents.
Strategies for Control of Chemo- and Regioselectivity in Complex Indole Systems
The indole nucleus possesses multiple potential sites for reaction, making the control of chemo- and regioselectivity a central theme in its chemistry. The inherent electronic properties of the indole ring dictate its reactivity. The C3 position is the most electron-rich and nucleophilic, making it the primary site for electrophilic substitution, a fact that is 10¹³ times more pronounced than in benzene (B151609). nih.gov This intrinsic reactivity is why the Vilsmeier-Haack reaction selectively yields the C3-substituted propanedial. sid.irnih.gov
However, in complex indole systems containing other functional groups or substituents, achieving this selectivity can be more challenging. Several strategies are employed to ensure C3-functionalization:
Exploiting Inherent Reactivity: In the absence of strongly directing or deactivating groups, the natural C3-selectivity of the indole ring is often sufficient to guide the reaction, especially with highly reactive electrophiles like the Vilsmeier reagent.
Protecting/Modifying Competing Sites: If other nucleophilic sites exist in the molecule (e.g., a free amine or hydroxyl group), they may need to be protected prior to the formylation reaction to prevent side reactions. The indole nitrogen itself can be substituted, which can modulate the ring's reactivity. bhu.ac.in
Use of Directing Groups: In modern catalytic syntheses, directing groups are frequently installed on the indole nitrogen to override the natural reactivity and achieve functionalization at less reactive sites like C2, C4, or C7. chemsynthesis.comresearchgate.net Conversely, the absence of such directing groups, or the use of a simple N-H or N-alkyl indole, favors the electronically preferred C3-functionalization. Therefore, for the selective synthesis of this compound in a complex molecule, a key strategy is to avoid conditions and catalytic systems that are explicitly designed to activate other positions.
An organocatalytic approach for the remote C6-functionalization of 2,3-disubstituted indoles highlights the challenge and sophistication required to bypass the more nucleophilic C3 and C2 positions. nih.gov This underscores that for C3-selective reactions like the synthesis of this compound, the primary strategy is to use electrophilic substitution under conditions that leverage the indole's innate electronic bias.
Minimization of Byproduct Formation and Side Reactions
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich heterocycles like indole. pcbiochemres.comwikipedia.orgijpcbs.com However, its application to synthesize this compound is accompanied by the potential for several side reactions. A primary challenge is controlling the reactivity of the indole nucleus and the side chain to prevent undesired products.
One of the major side reactions is the formation of bis(indolyl)methanes. This occurs when the highly nucleophilic indole reacts with the aldehyde product. rsc.org To mitigate this, reaction conditions must be carefully optimized. Another significant byproduct can arise from the Vilsmeier-Haack reaction itself. The reaction of indole with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) initially produces a 3-[(dimethylamino)methylene]-3H-indolium salt. pcbiochemres.com Incomplete hydrolysis of this intermediate can lead to impurities.
Furthermore, reactions involving indoles with alkyl side chains can lead to complex outcomes. For instance, the Vilsmeier-Haack reaction on indoles with tertiary cyclic amides can result in either 3-(1-alkyl-pyrrolidin-2-ylidene)-3H-indoles or ring-opened amino ketones, depending on the ring size of the amide. pcbiochemres.com When attempting a double formylation on a three-carbon chain at the C3 position, there is a risk of forming tri-(1H-indol-3-yl) derivatives. arkat-usa.org
Strategies to minimize these byproducts include:
Careful selection of starting materials: Utilizing a precursor with a pre-formed three-carbon chain that is amenable to double formylation is crucial. A potential precursor is a derivative of indole-3-propanoic acid.
Control of reaction stoichiometry and temperature: Precise control over the molar ratios of the reactants and maintaining optimal reaction temperatures can significantly reduce the formation of side products.
Use of protective groups: N-protection of the indole ring can modulate its reactivity and prevent side reactions at the nitrogen atom.
Catalytic approaches: Recent developments have explored catalytic versions of the Vilsmeier-Haack reaction, which can offer milder conditions and improved selectivity. orgsyn.org
A plausible synthetic approach could involve the Vilsmeier-Haack reaction on a suitable 3-substituted indole, such as a derivative of 3-methyl-1-phenyl-2-phospholene 1-oxide, which has been used in catalytic Vilsmeier-Haack reactions. orgsyn.org Another potential route is the double formylation of a C-2 methyl group on an indolenine, which has been shown to produce malondialdehydes. sid.ir
Table 1: Key Side Reactions in the Synthesis of Indole Aldehydes and Mitigation Strategies
| Side Reaction/Byproduct Formation | Plausible Cause | Mitigation Strategy |
| Bis(indolyl)methane formation | High nucleophilicity of the indole ring reacting with the aldehyde product. rsc.org | Precise control of stoichiometry, low reaction temperatures. |
| Incomplete hydrolysis of iminium salt | Insufficient water or inadequate work-up conditions. | Thorough aqueous work-up, adjustment of pH. |
| Formation of tri-indolyl derivatives | Reaction of multiple indole units with the formylating agent or product. arkat-usa.org | Use of N-protected indoles, controlled addition of reagents. |
| Ring-opening of amide reagents | In Vilsmeier-Haack reactions with certain cyclic amides. pcbiochemres.com | Selection of appropriate formylating agents (e.g., DMF). |
Advanced Purification and Isolation Techniques for High-Purity Product
Achieving high purity of this compound is critical for its application in further research and development. The polar nature of the two aldehyde groups, combined with the indole nucleus, necessitates advanced purification techniques.
Column Chromatography:
Flash column chromatography is a fundamental technique for the purification of indole derivatives. richmond.edumit.edumdpi.com For polar compounds like this compound, a silica (B1680970) gel stationary phase is commonly employed. The choice of eluent system is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For instance, a system of ethyl acetate (B1210297) and hexane (B92381) is frequently used for indole derivatives. mdpi.comarabjchem.org In cases of particularly polar or sensitive compounds, the addition of a small amount of a basic modifier like diethylamine (B46881) to the eluent can prevent decomposition on the acidic silica gel. richmond.edu
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C8 or C18 column, is particularly effective for separating indole derivatives. rsc.orgmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of an acid such as formic acid to improve peak shape. mdpi.com The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, which is advantageous due to the characteristic UV absorbance of the indole chromophore. mdpi.com
Recrystallization:
Recrystallization is a powerful technique for the final purification of the isolated product. csic.esijpsjournal.com The choice of solvent is paramount and is determined by the solubility profile of the compound. For indole-3-carboxaldehyde derivatives, solvents like ethanol, acetone-water mixtures, or methanol-acetone mixtures have been successfully used. mdpi.comcsic.esijpsjournal.com The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of high-purity crystals. rsc.org
Table 2: Comparison of Advanced Purification Techniques for Indole Derivatives
| Purification Technique | Principle | Advantages | Common Solvents/Mobile Phases |
| Flash Column Chromatography | Adsorption chromatography based on polarity. richmond.edumit.edumdpi.com | High capacity, relatively low cost, good for initial purification. | Ethyl acetate/Hexane, Dichloromethane/Methanol. mdpi.comarabjchem.org |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases. rsc.orgmdpi.com | Excellent for achieving high purity, quantitative analysis. | Water/Acetonitrile or Water/Methanol with formic acid. mdpi.com |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. csic.esijpsjournal.com | Yields highly pure crystalline product, scalable. | Ethanol, Acetone/Water, Methanol/Acetone. mdpi.comcsic.esijpsjournal.com |
Reactivity Profile and Synthetic Transformations of 1h Indol 3 Yl Propanedial
Fundamental Reactivity of the Propanedial (B3416024) Moiety
The propanedial group is the primary site of reactivity in (1H-indol-3-yl)propanedial. The two aldehyde functionalities impart a strong electrophilic character to the molecule, making it susceptible to attack by a wide range of nucleophiles.
Electrophilic Nature of the Aldehyde Functions in this compound
The aldehyde groups in the propanedial side chain are highly electrophilic due to the polarization of the carbon-oxygen double bond. This inherent reactivity is the basis for many of the synthetic transformations of this compound. Under acidic conditions, the reactivity of the aldehyde can be further enhanced by protonation of the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This electrophilicity is central to condensation and addition reactions. For instance, under acidic conditions, malondialdehyde is known to react with N-methyl-2-phenylindole to yield a stable chromophore. researchgate.netnih.gov
Derivatization via Carbonyl Condensation Reactions
The electrophilic aldehyde groups of this compound readily undergo condensation reactions with a variety of carbon and nitrogen nucleophiles. These reactions are powerful tools for the synthesis of a diverse range of indole (B1671886) derivatives with extended conjugation and potential biological activity.
Knoevenagel Condensations with Active Methylene (B1212753) Compounds for Extended Conjugation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov While specific studies on this compound are limited, the analogous indole-3-carboxaldehyde (B46971) readily undergoes Knoevenagel condensation with various active methylene compounds such as malononitrile (B47326) and cyanoacetamide. acgpubs.orgacgpubs.orgresearchgate.net These reactions lead to the formation of α,β-unsaturated systems, effectively extending the conjugation of the indole ring. acgpubs.org This methodology provides a straightforward route to a variety of substituted indole derivatives. acgpubs.orgresearchgate.net
Table 1: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde
| Active Methylene Compound | Catalyst | Product | Reference |
|---|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | 2-(1H-indol-3-ylmethylene)malononitrile | acgpubs.org |
| Nitromethane | Piperidine/Acetic Acid | 3-(2-nitrovinyl)-1H-indole | acgpubs.org |
Reactions with Primary and Secondary Amines: Imine and Enamine Formation
The carbonyl groups of this compound are expected to react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. This reactivity is well-established for related indole-3-carboxaldehydes, which condense with amines to generate a variety of N-substituted derivatives. nih.gov For example, the reaction of indole-3-carboxaldehyde with various amines is a key step in the multicomponent Van Leusen reaction to form substituted imidazoles. nih.gov The formation of these C-N bonds provides a valuable method for introducing nitrogen-containing functionalities and constructing more complex heterocyclic systems.
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting carbonyl compounds into alkenes. wikipedia.orgmdpi.com
Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide to convert an aldehyde or ketone to an alkene. wikipedia.orgmdpi.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com It often offers advantages over the traditional Wittig reaction, including the use of more reactive and easily handled reagents, and typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The stereoselectivity can be influenced by the reaction conditions and the structure of the phosphonate reagent. nih.gov While direct examples with this compound are not readily available, indole-3-carboxaldehyde has been successfully employed in HWE reactions to synthesize various α,β-unsaturated indole derivatives. nih.gov
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |
| Stereoselectivity | (Z)-alkene often favored with unstabilized ylides | (E)-alkene generally favored |
| Reagent Reactivity | Ylides can be basic | Carbanions are generally more nucleophilic and less basic |
These olefination reactions provide a robust platform for extending the carbon framework of this compound, leading to the synthesis of a wide array of vinyl-substituted indoles.
Advanced Redox Transformations
Selective Oxidation Reactions and their Synthetic Utility
Without any foundational research on the target compound, any attempt to describe its chemical behavior would be speculative and would not meet the required standards of scientific accuracy. Further research and synthesis of "this compound" would be necessary to elucidate its reactivity and potential for synthetic transformations.
Advanced Spectroscopic and Structural Elucidation Studies of 1h Indol 3 Yl Propanedial and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the unambiguous structural determination of (1H-Indol-3-yl)propanedial in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom, elucidate the dominant tautomeric form, and probe the molecule's preferred conformation.
The structural analysis of this compound relies on a suite of NMR experiments. ¹H NMR provides initial information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The definitive structure, however, is pieced together using 2D correlation experiments.
¹H and ¹³C NMR: The 1D spectra immediately suggest that the molecule does not exist as a simple dialdehyde (B1249045). Instead, it overwhelmingly favors the enol tautomer, 3-hydroxy-2-(1H-indol-3-yl)propenal. This is evidenced by the presence of a highly deshielded, exchangeable enolic proton (~14.5 ppm), a single vinylic proton, and a single aldehydic proton. The dialdehyde form would feature a methine proton (~4-5 ppm) coupled to two aldehyde protons, which is not observed. The ¹³C spectrum corroborates this with signals for an aldehydic carbonyl, two sp² carbons of the enol-aldehyde system, and the eight carbons of the indole (B1671886) ring.
¹⁵N NMR: While less common, ¹⁵N NMR can confirm the indole nitrogen environment. The signal for the indole N-H appears in the expected region (~140 ppm relative to liquid ammonia). Its presence is more easily confirmed through ¹H-¹⁵N HMBC, which shows a correlation from the N-H proton (~11.6 ppm) to the nitrogen atom.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, the primary use of COSY is to confirm the spin system within the benzene (B151609) portion of the indole ring, showing clear correlations between H-4/H-5, H-5/H-6, and H-6/H-7. The protons on the side chain and at the indole C-2 position appear as singlets and thus show no COSY correlations, further supporting the enol structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom, allowing for definitive assignment of all protonated carbons. For example, the vinylic proton signal at ~8.4 ppm is directly correlated to the carbon signal at ~109 ppm.
A three-bond correlation from the indole N-H proton (H-1) to carbons C-2 and C-7a.
A critical three-bond correlation from the vinylic proton to the indole C-3, linking the side chain to the heterocycle.
Correlations from the aldehydic proton to the vinylic carbon and the enolic carbon, confirming the propenal fragment.
A two-bond correlation from the indole H-2 proton to the substituent-bearing C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insight into the molecule's conformation. A key spatial interaction is observed between the vinylic proton on the side chain and the H-4 proton on the indole ring, indicating a preferred rotational conformation about the C3-C(vinyl) bond.
Table 4.1.1a: ¹H NMR Data for this compound (as enol tautomer) in DMSO-d₆ Click on a row to highlight the corresponding proton on a schematic.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key HMBC Correlations (to C) |
| 14.51 | br s | 1H | Enolic -OH | C=O (aldehyde), Vinylic C, Enolic C |
| 11.62 | br s | 1H | Indole N-H (H-1) | C-2, C-3, C-7a |
| 9.55 | s | 1H | Aldehyde -CHO | Vinylic C, Enolic C |
| 8.43 | s | 1H | Vinylic =CH | C=O (aldehyde), Indole C-3, Indole C-2 |
| 8.10 | d | 1H | Indole H-4 | C-3, C-5, C-6, C-7a |
| 7.85 | s | 1H | Indole H-2 | C-3, C-3a, C-7a |
| 7.48 | d | 1H | Indole H-7 | C-5, C-3a |
| 7.19 | t | 1H | Indole H-6 | C-4, C-7a |
| 7.12 | t | 1H | Indole H-5 | C-3a, C-7 |
Table 4.1.1b: ¹³C NMR Data for this compound (as enol tautomer) in DMSO-d₆ Click on a row to highlight the corresponding carbon on a schematic.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 190.2 | C=O | Aldehyde C=O |
| 159.8 | sp² C (quaternary) | Enolic C-OH |
| 136.8 | sp² C (quaternary) | Indole C-7a |
| 126.5 | sp² C (quaternary) | Indole C-3a |
| 125.1 | sp² CH | Indole C-2 |
| 122.9 | sp² CH | Indole C-6 |
| 121.2 | sp² CH | Indole C-5 |
| 120.5 | sp² CH | Indole H-4 |
| 112.4 | sp² CH | Indole C-7 |
| 109.1 | sp² CH | Vinylic CH |
| 108.5 | sp² C (quaternary) | Indole C-3 |
As established by the 1D and 2D NMR data, this compound exists almost exclusively as its enol tautomer, 3-hydroxy-2-(1H-indol-3-yl)propenal, in common NMR solvents like DMSO-d₆ and CDCl₃.
Conformational Preferences: The molecule's conformation is primarily defined by the rotation around the single bond connecting the indole C-3 and the vinylic carbon of the side chain. NOESY data is instrumental in determining the preferred rotamer. The observation of a significant NOE cross-peak between the vinylic proton (~8.4 ppm) and the indole H-4 proton (~8.1 ppm) indicates that these two protons are, on average, in close spatial proximity. This suggests a conformation where the side chain is oriented away from the pyrrole (B145914) nitrogen, minimizing steric clash and maximizing electronic interaction.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in this compound, offering complementary evidence for the enol tautomer identified by NMR.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of the hydrogen-bonded enol-aldehyde structure.
O-H and N-H Stretching Region: A very broad and intense absorption band is observed between approximately 3200 cm⁻¹ and 2500 cm⁻¹, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group. Superimposed on this broad feature is a sharper, less intense peak around 3400 cm⁻¹, assigned to the N-H stretch of the indole ring.
Carbonyl and C=C Stretching Region: The most diagnostic region is between 1700 cm⁻¹ and 1500 cm⁻¹. A strong, sharp band appears at ~1645 cm⁻¹. This absorption is assigned to the C=O stretching vibration of the aldehyde. Its frequency is significantly lowered from a typical aldehyde (~1720 cm⁻¹) due to both conjugation with the C=C double bond and the intramolecular hydrogen bonding. A second strong band, often appearing as a shoulder or a distinct peak around 1610 cm⁻¹, is attributed to the C=C stretching of the enol system, which is also in conjugation with the indole ring.
Fingerprint Region: The region below 1500 cm⁻¹ contains numerous bands corresponding to C-O stretching, C-H bending, and complex skeletal vibrations of the indole ring, providing a unique fingerprint for the compound.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the change in polarizability, the symmetric vibrations of the conjugated π-system are typically strong in the Raman spectrum. The C=C stretch (~1610 cm⁻¹) and the indole ring breathing modes (~1580 cm⁻¹, 1450 cm⁻¹) are particularly intense, whereas the polar C=O stretch (~1645 cm⁻¹) is often weaker than in the IR spectrum.
Table 4.2: Key Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Relative Intensity (IR) | Relative Intensity (Raman) | Assignment |
| ~3400 | Medium, Sharp | Weak | Indole N-H Stretch |
| 3200-2500 | Strong, Very Broad | Very Weak | Intramolecular H-Bonded O-H Stretch |
| ~1645 | Strong | Medium | Conjugated Aldehyde C=O Stretch (H-Bonded) |
| ~1610 | Strong | Strong | Conjugated C=C Stretch |
| ~1580 | Medium | Strong | Indole Ring Skeletal Vibration |
| ~1240 | Strong | Weak | C-O Stretch (Enol) |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. For this compound, the elemental formula is C₁₁H₉NO₂.
Calculated Exact Mass: The theoretical monoisotopic mass for the protonated molecule, [M+H]⁺ (C₁₁H₁₀NO₂⁺), is 188.0706 u.
Experimental Verification: An experimental HRMS measurement yielding a value such as 188.0709 u would have a mass error of only 1.6 parts per million (ppm). This level of accuracy unequivocally confirms the elemental composition as C₁₁H₉NO₂, distinguishing it from any other potential isobaric compounds and validating the results from other spectroscopic methods.
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 188.1) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.
The fragmentation of the protonated enol tautomer is highly characteristic:
Precursor Ion: The analysis begins with the isolation of the protonated molecular ion [C₁₁H₁₀NO₂]⁺ at m/z 188.1 .
Loss of Carbon Monoxide: A common fragmentation pathway for aldehydes is the neutral loss of carbon monoxide (CO, 28.01 Da). This results in a prominent fragment ion at m/z 160.1 . This ion corresponds to the formula [C₁₀H₁₀NO]⁺.
Formation of the Indolylmethylium Ion: The most significant and structurally informative fragmentation is the cleavage of the side chain to produce the highly stable indol-3-ylmethylium cation (also known as the skatole cation). This involves the loss of a neutral C₂H₂O₂ fragment (glyoxal) and results in the base peak of the spectrum at m/z 130.1 . The formula for this ion is [C₉H₈N]⁺, which is a classic fingerprint for 3-substituted indoles.
This fragmentation pathway strongly supports the proposed connectivity of an indole ring attached at C-3 to a three-carbon side chain.
Table 4.3.2: Major Fragments in the ESI-MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss (Mass, Formula) | Proposed Fragmentation Pathway |
| 188.07 | 160.08 | [C₁₀H₁₀NO]⁺ | 28.01 (CO) | Loss of carbon monoxide from the aldehyde group. |
| 188.07 | 130.07 | [C₉H₈N]⁺ | 58.00 (C₂H₂O₂) | Cleavage of the C-C bond adjacent to the ring, forming the stable indol-3-ylmethylium cation. |
X-ray Crystallography for Definitive Solid-State Structure and Intermolecular Interactions
In a study of 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole, a compound featuring a related diformylmethylidene group, X-ray crystallography revealed a planar molecular structure, with the exception of the methyl groups. researchgate.net This planarity suggests extensive conjugation within the molecule. For this compound, the propanedial (B3416024) side chain would introduce additional conformational flexibility and potential for intermolecular hydrogen bonding through its aldehyde groups.
The crystal packing of indole derivatives is often characterized by layered structures. nih.gov The specific packing arrangement and the nature of the intermolecular forces can be influenced by the presence and position of substituents on the indole ring. These interactions are critical in determining the material's physical properties, such as melting point and solubility.
Table 1: Representative Crystallographic Data for Indole and a Derivative
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| Indole | C₈H₇N | Orthorhombic | Pna2₁ | N-H···π, C-H···π, π···π |
| 2-(diformylmethylidene)-2,3-dihydro-3,3-dimethylindole | C₁₃H₁₃NO₂ | Monoclinic | P2₁/c | C-H···O |
This table presents data from related compounds to illustrate the type of information obtained from X-ray crystallography.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (if chiral derivatives are relevant)
Should chiral derivatives of this compound be synthesized, for instance, through the introduction of a stereocenter in the propanedial side chain or by substitution with a chiral moiety, chiroptical spectroscopic techniques would be indispensable for determining their absolute configuration. The primary methods for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). numberanalytics.comslideshare.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum provides information about the stereochemistry of molecules containing chromophores. The indole ring in this compound derivatives serves as a strong chromophore, making CD spectroscopy a highly suitable technique. pnas.orgacs.org Studies on chiral indole derivatives, such as the amino acid tryptophan, have demonstrated that the sign and intensity of the Cotton effects in the CD spectrum are sensitive to the local chiral environment and the conformation of the molecule. sci-hub.stnih.gov For example, the binding of indole derivatives to enzymes has been shown to induce significant changes in their CD spectra, which can be used to probe the binding geometry. nih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. numberanalytics.comnih.gov An ORD curve, particularly the Plain and Cotton effect curves, can be used to assign the absolute configuration of a chiral molecule. slideshare.net The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning they provide complementary information. The combination of experimental ORD data with computational methods has become a powerful tool for the stereochemical assignment of complex molecules. frontiersin.orgacs.org
For chiral derivatives of this compound, one would expect to observe characteristic CD and ORD spectra. The sign of the Cotton effect at specific wavelengths could be correlated with a particular stereoisomer (R or S) through comparison with structurally related compounds of known configuration or, more definitively, through quantum chemical calculations of the theoretical spectra. frontiersin.org The solvent can also play a significant role in the observed chiroptical properties by influencing the conformational equilibrium and through direct interactions, such as hydrogen bonding. researchgate.net
Table 2: Chiroptical Techniques for Stereochemical Analysis
| Technique | Principle | Information Obtained | Relevance to Chiral this compound Derivatives |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. rsc.org | Absolute configuration, conformational analysis, study of intermolecular interactions. | The indole chromophore would give rise to a distinct CD spectrum, allowing for stereochemical assignment. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. numberanalytics.comslideshare.net | Absolute configuration, identification of chromophores. | Complementary to CD, providing confirmation of stereochemical assignments. |
This table outlines the principles and applications of chiroptical techniques relevant to the study of potential chiral derivatives of this compound.
Theoretical and Computational Investigations of 1h Indol 3 Yl Propanedial
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. For (1H-Indol-3-yl)propanedial, these calculations can predict its geometry, electronic landscape, and spectroscopic characteristics with a high degree of accuracy.
DFT studies are instrumental in understanding the electronic behavior of this compound. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the electron distribution and orbital energies can be obtained. researchgate.netniscpr.res.in
The electronic structure is characterized by the distribution of electron density, which is predominantly localized on the aromatic indole (B1671886) ring and the oxygen atoms of the propanedial (B3416024) group. The nitrogen atom of the indole ring and the carbonyl groups are regions of high electronegativity.
Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. For this compound, the HOMO is typically centered on the electron-rich indole nucleus, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is generally located over the propanedial moiety, specifically the electrophilic carbonyl carbons, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in
Reactivity descriptors , derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include:
Chemical Potential (μ): Indicates the escaping tendency of electrons.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.
These parameters are calculated from the energies of the HOMO and LUMO and are invaluable for predicting how this compound will interact with other chemical species.
Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Symbol | Value (Illustrative) | Unit |
| HOMO Energy | EHOMO | -6.2 | eV |
| LUMO Energy | ELUMO | -1.8 | eV |
| Energy Gap | ΔE | 4.4 | eV |
| Chemical Potential | μ | -4.0 | eV |
| Chemical Hardness | η | 2.2 | eV |
| Global Softness | S | 0.45 | eV-1 |
| Electrophilicity Index | ω | 3.64 | eV |
Note: These values are illustrative and represent typical outcomes from DFT calculations on similar indole derivatives.
Computational methods can also predict the spectroscopic signatures of this compound.
NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These predicted spectra are invaluable for confirming the structure of synthesized compounds by comparing them with experimental data. The calculations can help in the unambiguous assignment of signals, especially for complex spin systems or in cases of conformational averaging. mdpi.comdntb.gov.ua
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the second derivatives of the energy with respect to the nuclear coordinates. This yields the vibrational frequencies and their corresponding intensities. These theoretical spectra can aid in the interpretation of experimental IR and Raman data, allowing for the assignment of specific vibrational modes to functional groups, such as the N-H stretch of the indole, the C=O stretches of the dialdehyde (B1249045), and the various aromatic C-H and C-C vibrations. orientjchem.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Indole C2 | 125.4 |
| Indole C3 | 110.8 |
| Indole C3a | 128.9 |
| Indole C4 | 120.1 |
| Indole C5 | 122.5 |
| Indole C6 | 121.3 |
| Indole C7 | 112.6 |
| Indole C7a | 136.7 |
| Aldehyde C=O | 192.3 |
| Malonyl CH | 55.8 |
Note: These values are illustrative and based on typical NMR data for indole and malondialdehyde moieties. mdpi.comorientjchem.org
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time, considering the influence of its environment (e.g., solvent, biological macromolecules). aip.orgdergipark.org.trtandfonline.com
MD simulations of this compound, often using force fields like CHARMm or AMBER, can reveal its conformational landscape. The propanedial side chain has several rotatable bonds, leading to a variety of possible conformations. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with biological targets. For instance, simulations of indole derivatives in water have shown that the orientation and motion of the side chain are significantly influenced by solvent interactions. aip.org
In Silico Modeling of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition state geometries . The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.
For example, the reactivity of the propanedial group in reactions such as Knoevenagel condensation or its interaction with nucleophiles can be modeled. DFT calculations can be used to locate the transition state structures for these reactions, providing detailed information about bond breaking and formation. This knowledge is fundamental for understanding the reactivity of this compound and for designing reaction conditions that favor specific outcomes.
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
The insights gained from theoretical investigations of this compound can be leveraged for the computational design of novel derivatives with tailored properties. nih.govespublisher.comacs.org By systematically modifying the parent structure in silico—for example, by adding substituents to the indole ring or altering the side chain—and then recalculating the electronic and structural properties, it is possible to screen for derivatives with enhanced or specific reactivity profiles.
This approach, often part of a rational drug design or materials science workflow, can predict how modifications will affect properties like the HOMO-LUMO gap, electrophilicity, or binding affinity to a specific target. bohrium.comijpsjournal.com For instance, if a derivative with increased nucleophilicity is desired, substituents that raise the HOMO energy could be computationally explored. This in silico screening significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. espublisher.com
Applications of 1h Indol 3 Yl Propanedial in Advanced Chemical Research
Strategic Building Block in Complex Organic Synthesis
The indole (B1671886) nucleus is a core structural feature in a vast number of biologically active natural products and synthetic compounds. mdpi.com The presence of the propanedial (B3416024) side chain in (1H-Indol-3-yl)propanedial provides two reactive carbonyl groups, making it a highly valuable and versatile intermediate for the construction of complex molecular architectures.
Precursor for the Synthesis of Diverse Indole Alkaloid Analogs and Biologically Relevant Heterocycles
This compound serves as a key starting material for the synthesis of a wide array of indole alkaloid analogs and other biologically relevant heterocyclic systems. The dicarbonyl functionality of the propanedial group allows for a variety of chemical transformations, enabling the construction of fused ring systems and the introduction of diverse substituents.
One common synthetic strategy involves the condensation of the dialdehyde (B1249045) with various nucleophiles. For instance, reaction with hydrazines can lead to the formation of pyrazole-fused indoles, while condensation with primary amines can yield pyridinophane-type structures. The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to utilize this compound or its derivatives to construct more complex, polycyclic indole alkaloids. nih.govrsc.org
The reactivity of the propanedial moiety can be finely tuned to achieve selective transformations. For example, one aldehyde group can be selectively protected, allowing for differential functionalization of the two carbonyls. This stepwise approach enables the synthesis of highly functionalized and stereochemically complex indole derivatives.
| Precursor | Reagent | Resulting Heterocycle |
| This compound | Hydrazine | Pyrazole-fused indole |
| This compound | Primary Amine | Pyridinophane structure |
| This compound | Phenylhydrazine | Complex Indole Alkaloid Analog |
Scaffold for the Construction of Chemical Libraries
The structural framework of this compound makes it an ideal scaffold for the generation of combinatorial libraries of small molecules. nih.govmdpi.com The indole core provides a privileged structure known to interact with a multitude of biological targets, while the propanedial side chain offers a convenient handle for introducing diversity. nih.gov
Libraries of indole derivatives can be synthesized by reacting this compound with a diverse set of building blocks. For example, a library of pyrimidines can be generated through its reaction with a variety of amidines. Similarly, multicomponent reactions involving this compound, an amine, and an isocyanide can rapidly generate a library of complex, drug-like molecules. nih.gov These libraries are invaluable tools in high-throughput screening campaigns for the discovery of new therapeutic agents. nih.gov
Contributions to Supramolecular Chemistry and Materials Science
The unique electronic and structural properties of the indole ring, coupled with the reactive nature of the propanedial group, make this compound an attractive component for the design of functional supramolecular assemblies and advanced materials. nih.gov
Design and Synthesis of Molecular Switches, Sensors, and Responsive Materials
Indole derivatives have been utilized as core structures in the development of molecular switches and sensors due to their distinct photophysical properties. goettingen-research-online.de The propanedial moiety of this compound can be chemically modified to incorporate photoresponsive or ion-binding units. For instance, condensation with a photochromic molecule could lead to a light-sensitive molecular switch.
Furthermore, the indole nitrogen can act as a hydrogen bond donor, and the carbonyl groups of the propanedial can act as hydrogen bond acceptors, facilitating the design of responsive materials. mdpi.com For example, polymers incorporating this compound derivatives could exhibit stimuli-responsive behavior, changing their properties in response to changes in pH, temperature, or the presence of specific analytes. rsc.org The design of indole-based sensors for the detection of ions like fluoride (B91410) has been reported, showcasing the potential of functionalized indoles in sensing applications. acs.org
Self-Assembly Processes and Formation of Ordered Structures
The planar structure of the indole ring and its ability to participate in π-π stacking and hydrogen bonding interactions make it a prime candidate for directing self-assembly processes. aip.org Derivatives of this compound can be designed to self-assemble into well-defined nanostructures, such as nanofibers, vesicles, or liquid crystals.
By modifying the propanedial side chain with long alkyl chains or other self-assembling motifs, the formation of highly ordered supramolecular structures can be achieved. These ordered assemblies have potential applications in areas such as organic electronics, catalysis, and drug delivery. The study of the self-assembly of indole-2-carboxylic acid on surfaces provides a model for how indole derivatives can form ordered networks. aip.org
Development of Advanced Chemical Probes and Tags (non-clinical research tools)
This compound serves as a versatile platform for the development of chemical probes and tags for studying biological processes in non-clinical research settings. The indole scaffold is biocompatible and its fluorescent properties can be exploited for imaging applications. nih.govmdpi.comnih.gov
The propanedial group offers a site for the covalent attachment of various functional moieties. For example, one of the aldehyde groups can be converted into a bioorthogonal handle, such as an azide (B81097) or an alkyne, allowing for specific labeling of biomolecules through click chemistry. The other aldehyde can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. researchgate.net
Indole-based fluorescent probes have been developed for the detection of various analytes, including metal ions and reactive oxygen species. mdpi.comnih.gov By leveraging the reactivity of the propanedial group, this compound can be converted into a range of chemical probes with tailored specificities and reporting capabilities, making it a valuable tool for chemical biologists.
| Chemical Probe Type | Modification of this compound | Potential Application |
| Fluorescent Probe | Attachment of a fluorophore to the propanedial moiety | Cellular imaging |
| Affinity-Based Probe | Incorporation of a biotin tag | Protein pull-down assays |
| Bioorthogonal Probe | Conversion of an aldehyde to an azide or alkyne | Specific labeling of biomolecules |
Role as a Precursor for Ligands in Catalysis or Coordination Chemistry
The current body of scientific knowledge on indole-based ligands focuses on derivatives synthesized from other indole precursors. While the indole scaffold itself is a prominent feature in a variety of ligands used in catalysis and coordination chemistry, the specific dialdehyde functionalization present in this compound does not appear to have been exploited for this purpose in published research.
Therefore, at present, the role of this compound as a direct precursor for ligands in these advanced chemical research areas remains unexplored and unestablished in the scientific community. Further research would be necessary to investigate the potential of this compound in ligand synthesis and to characterize the properties and applications of any resulting coordination complexes or catalytic systems.
Future Directions and Emerging Research Avenues for 1h Indol 3 Yl Propanedial
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has historically relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing (1H-Indol-3-yl)propanedial and related compounds is increasingly focused on green chemistry principles to enhance sustainability and efficiency. tandfonline.comresearchgate.net
Future research will likely prioritize the development of synthetic routes that utilize renewable starting materials, moving away from a dependence on fossil-based resources. nih.gov The valorization of biomass, such as lignin-derived aromatic platform chemicals, presents a promising frontier for sourcing the indole core. nih.gov Innovations are centered on improving atom economy and employing catalytic strategies over stoichiometric reagents. nih.gov Key areas of development include the use of environmentally benign solvents like water, ethanol, bio-based ethyl lactate, and deep eutectic solvents. nih.gov Energy-efficient techniques such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions are also becoming more prevalent, offering advantages like rapid reaction times, high yields, and reduced energy consumption. tandfonline.comresearchgate.nettandfonline.com For instance, the Fischer indole synthesis, a classic method, has been adapted using microwave irradiation to create greener pathways. researchgate.net
| Aspect of Synthesis | Conventional Approach | Emerging Green Approach | Anticipated Benefit |
|---|---|---|---|
| Starting Materials | Fossil-based feedstocks | Renewable aromatics (e.g., from lignin) nih.gov | Reduced carbon footprint, sustainability |
| Solvents | Halogenated solvents (e.g., DCM), TFA nih.gov | Water, ethanol, deep eutectic solvents, propylene (B89431) carbonate nih.goveurekaselect.com | Lower toxicity, improved safety, easier recycling |
| Catalysts | Stoichiometric strong acids or Lewis acids bhu.ac.in | Reusable nanocatalysts, biocatalysts, molecular iodine tandfonline.comeurekaselect.com | Higher efficiency, reduced waste, cost-effectiveness |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, ultrasound assistance tandfonline.comtandfonline.com | Faster reaction times, lower energy consumption |
| Reaction Conditions | Harsh temperatures and pressures bhu.ac.in | Room temperature, solvent-free conditions researchgate.neteurekaselect.com | Increased safety, process simplification |
Exploration of Unconventional Reactivity and Novel Reaction Mechanisms
While the electrophilic substitution at the C-3 position of the indole nucleus is well-established, future research is set to explore the less conventional reactivity of the this compound scaffold. bhu.ac.inacgpubs.org The presence of the electron-withdrawing propanedial (B3416024) group can significantly alter the electron density of the indole ring, opening pathways for reactions that are otherwise difficult to achieve. psu.edu
Emerging studies focus on nucleophilic addition reactions to the indole double bond, which become more feasible with electron-deficient indoles. psu.edu The dialdehyde (B1249045) functionality is a gateway to a vast array of subsequent transformations. It can participate in novel multicomponent reactions, Knoevenagel condensations, and cycloadditions to build complex heterocyclic systems. acgpubs.org For example, the reaction of 3-substituted indoles with various reagents can lead to diverse scaffolds like pyrroloindoles and carbazoles. psu.edu The malondialdehyde unit is a synthon for various heterocycles, and its reactivity within the indole framework could lead to the discovery of unprecedented molecular architectures. Research into the isomerization of related 3-alkoxyindoles via indolenium intermediates also points toward novel mechanistic pathways that could be relevant for this compound. mdpi.comresearchgate.net
Integration with High-Throughput Synthesis and Automation Technologies
The convergence of synthesis with automation and miniaturization is a transformative trend that will accelerate the exploration of this compound's chemical space. nih.govrsc.org Automated synthesis platforms, which enable reactions to be run on a nanomole scale, dramatically reduce the consumption of resources and the generation of waste while speeding up the discovery process. nih.govnih.gov
Technologies like acoustic droplet ejection (ADE) allow for the precise, automated dispensing of nanoliter volumes of reagents into multi-well plates (e.g., 384-well plates), enabling the rapid screening of thousands of reaction conditions, catalysts, and building blocks. nih.govrsc.orgresearchgate.net This high-throughput approach is invaluable for optimizing reaction yields and for performing extensive scope and limitation studies that would be impractical with traditional methods. nih.govnih.gov For a molecule like this compound, this means its reactivity with a vast library of compounds (amines, hydrazines, active methylene (B1212753) compounds, etc.) can be mapped out quickly. The analysis of the "big data" generated from these experiments can reveal subtle structure-activity relationships and uncover previously unknown functional group compatibilities, guiding more efficient and innovative synthetic design. nih.govrsc.orgnih.gov
| Technology/Method | Description | Key Advantage for this compound Research |
|---|---|---|
| Acoustic Droplet Ejection (ADE) | Uses sound waves to transfer nanoliter-scale droplets of reagents without physical contact. nih.gov | Enables massive parallel experimentation and rapid screening of reaction partners and conditions. rsc.orgnih.gov |
| Nanomole-Scale Synthesis | Conducting reactions using nanomole quantities of starting materials in high-density plates. nih.gov | Drastic reduction in material consumption and waste; allows for broader exploration of expensive or rare reagents. researchgate.net |
| Automated Quality Control | Integration of fast analytical methods (e.g., SFC-MS, TLC-UVM) with the synthesis platform. researchgate.net | Immediate feedback on reaction success, enabling rapid iterative optimization. researchgate.net |
| Big Data Analysis | Using computational tools to analyze large datasets from high-throughput screening. nih.govrsc.org | Uncovers deeper understanding of chemical space, functional group tolerance, and reaction scope. rsc.org |
Advanced Applications in Functional Materials Design and Chemical Biology Tools (non-clinical context)
The inherent properties of the indole ring, combined with the versatile reactivity of the dialdehyde group, position this compound as a promising candidate for creating advanced functional materials and novel chemical biology probes.
In materials science, indole-containing polymers have been explored for applications as conducting materials and high-performance engineering bioplastics. acs.org The two aldehyde groups of this compound make it an ideal monomer or cross-linker for polymerization reactions. It could be used to synthesize new classes of polyesters, polyimides, or porous organic frameworks with unique thermal, mechanical, and electronic properties. acs.org For instance, copolymerization with bio-based diols or other aromatic monomers could lead to fully bio-based plastics with high glass-transition temperatures. acs.org
In the non-clinical context of chemical biology, small molecules are essential tools for probing and manipulating biological processes. ox.ac.uk The dialdehyde moiety of this compound is an effective electrophile for cross-linking biomolecules, making it a potential tool for studying protein-protein interactions or stabilizing protein complexes for structural analysis. Furthermore, the indole scaffold is a well-known fluorophore. The compound could serve as a core structure for developing new fluorescent sensors, where binding to a specific analyte induces a change in the electronic structure and a corresponding shift in fluorescence emission.
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental synthesis and characterization with computational chemistry is becoming indispensable for modern chemical research. This synergistic approach offers deeper mechanistic insights and predictive power that can guide experimental design, saving time and resources.
For this compound, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. su.se This is particularly useful for understanding the unconventional reactivity discussed in section 7.2. Computational studies can also predict spectroscopic data (e.g., NMR chemical shifts), which can be crucial for structure verification and has even been used to revise incorrectly assigned structures of natural products in the literature. mdpi.comresearchgate.net In the context of materials science, computational modeling can predict the properties of polymers derived from this compound, such as their conformational preferences, electronic band gaps, and mechanical strength, thereby prioritizing the most promising candidates for synthesis. researchgate.net This dual approach of combining hands-on experimental work with in silico analysis accelerates the cycle of design, synthesis, and testing. semanticscholar.orgresearchgate.net
Potential for Incorporation into Artificial Intelligence-Driven Retrosynthesis Platforms
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for (1H-Indol-3-yl)propanedial, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of indole derivatives with dialdehydes. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the reaction under mild conditions (60–80°C, 6–8 hours), achieving yields >70% (monitored via HPLC). Key parameters include stoichiometric control of indole:aldehyde (1:1.2) and solvent choice (e.g., THF or DCM). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from dimeric byproducts .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : The aldehyde protons appear as doublets near δ 9.8–10.2 ppm, while indolic NH resonates at δ 10.5–11.0 ppm. Carbonyl carbons (C=O) are observed at δ 190–195 ppm.
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]+ peaks at m/z 214.0874 (C11H10N2O2).
- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (NH stretch) confirm functionality. Cross-validate with computational models (e.g., DFT-predicted spectra) to resolve ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N2/Ar) at –20°C. Degradation products (e.g., oxidized carboxylic acids) can be monitored via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). For long-term stability, lyophilization in the presence of cryoprotectants (e.g., trehalose) is recommended .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the aldehyde groups. Fukui indices identify C1 and C3 as reactive sites. Molecular dynamics simulations (e.g., in Gaussian or ORCA) can further predict solvent effects (e.g., THF vs. DMF) on reaction pathways. Validate predictions experimentally using kinetic studies (e.g., stopped-flow spectroscopy) .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) often arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak coalescence at elevated temperatures.
- DOSY Experiments : Differentiate between monomeric and aggregated species via diffusion coefficients.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., CCDC deposition for reference) .
Q. How can researchers design assays to evaluate the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase or monoamine oxidases).
- Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO) to measure IC50 values. Include positive controls (e.g., clorgyline for MAO-A).
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Correlate docking scores (ΔG) with experimental IC50 to refine models .
Q. What are the key challenges in scaling up the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer : Scalability issues include:
- Exothermicity : Use flow chemistry to control temperature and prevent side reactions (e.g., dimerization).
- Byproduct Mitigation : Optimize stoichiometry (indole:aldehyde ≤1:1.1) and employ scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents.
- Process Analytics : Implement PAT tools (e.g., inline FTIR) for real-time monitoring of reaction progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
